molecular formula C20H21Cl2NO5S B11417214 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide

Cat. No.: B11417214
M. Wt: 458.4 g/mol
InChI Key: DUKNGJNQMRXECV-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-methoxy-N-(3-methoxybenzyl)benzamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including chlorides, methoxy groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-methoxy-N-(3-methoxybenzyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

    Oxidation: The thiophene ring is then oxidized to form the 1,1-dioxide derivative.

    Methoxybenzyl Substitution: Finally, the methoxybenzyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.

    Substitution: The chlorides and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Research may explore the biological activity of the compound, including its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: The compound’s structure may serve as a scaffold for the development of new pharmaceuticals.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-methoxy-N-(3-methoxybenzyl)benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-methoxybenzamide: Lacks the thiophene and methoxybenzyl groups.

    N-(1,1-Dioxidotetrahydro-3-thiophenyl)benzamide: Lacks the dichloro and methoxybenzyl groups.

    4-Methoxy-N-(3-methoxybenzyl)benzamide: Lacks the dichloro and thiophene groups.

Uniqueness

The unique combination of functional groups in 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-methoxy-N-(3-methoxybenzyl)benzamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21Cl2NO5S

Molecular Weight

458.4 g/mol

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H21Cl2NO5S/c1-27-16-5-3-4-13(8-16)11-23(15-6-7-29(25,26)12-15)20(24)14-9-17(21)19(28-2)18(22)10-14/h3-5,8-10,15H,6-7,11-12H2,1-2H3

InChI Key

DUKNGJNQMRXECV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl

Origin of Product

United States

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